In Vivo Potency in Nonhuman Primates: 8-Fold Less Potent than Naltrexone
In a drug discrimination study using morphine-dependent rhesus monkeys (n=4), naltrexone was 8-fold more potent than 6α-naltrexol in producing naltrexone-appropriate responding [1]. This quantitative potency difference is critical for researchers designing in vivo antagonist studies or calibrating doses for pharmacological interventions.
| Evidence Dimension | In Vivo Potency (Substitution for Naltrexone Discriminative Stimulus) |
|---|---|
| Target Compound Data | Potency relative to naltrexone = 1/8 (or 0.125x) |
| Comparator Or Baseline | Naltrexone potency = 1x |
| Quantified Difference | Naltrexone is 8-fold more potent than 6α-naltrexol |
| Conditions | Rhesus monkeys (n=4) receiving 3.2 mg/kg/day morphine and discriminating 0.0178 mg/kg naltrexone |
Why This Matters
This data directly informs dose selection for in vivo studies; using naltrexone as a direct substitute would result in an 8-fold overestimation of antagonist potency, potentially confounding experimental outcomes.
- [1] Li JX, McMahon LR, France CP. Comparison of naltrexone, 6α-naltrexol, and 6β-naltrexol in morphine-dependent and in nondependent rhesus monkeys. Psychopharmacology (Berl). 2008 Jan;195(4):479-86. View Source
